

Spectroscopic and Synthetic Profile of 4-Phenoxy-2,6-diisopropylaniline: A Technical Overview

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Compound of Interest

Compound Name: 4-Phenoxy-2,6-diisopropyl aniline

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Abstract

This technical guide provides a summary of the available chemical and physical properties of 4-Phenoxy-2,6-diisopropylaniline, an important intermediate in the synthesis of various organic compounds. While a comprehensive search of publicly available data did not yield specific experimental spectroscopic data (NMR, IR, MS), this document outlines a detailed experimental protocol for its synthesis. Furthermore, a generalized workflow for the spectroscopic analysis of a newly synthesized compound is presented visually using a Graphviz diagram. This guide is intended to serve as a foundational resource for researchers working with this molecule.

Introduction

4-Phenoxy-2,6-diisopropylaniline is an aromatic amine that serves as a key building block in organic synthesis. Its structure, featuring a phenoxy group and two bulky isopropyl substituents on the aniline ring, imparts unique chemical properties that are leveraged in the development of new molecules, including agrochemicals and potentially pharmaceutical agents. This document compiles the currently accessible data for this compound to facilitate its use in research and development.

Physicochemical Properties

While specific spectroscopic data remains elusive in the public domain, a summary of the known physical and chemical properties of 4-Phenoxy-2,6-diisopropylaniline is presented below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₃ NO	[1][2]
Molecular Weight	269.38 g/mol	[1][2]
Appearance	Dark red solid	[1]
Melting Point	71-72 °C (after recrystallization from hexane)	[3]
Boiling Point	103-104 °C at 0.01 torr	[3]
Exact Mass	269.177964357	[4]
Solubility	Soluble in dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate, toluene, and xylene. Insoluble in water.	[4]

Synthesis of 4-Phenoxy-2,6-diisopropylaniline

A detailed experimental protocol for the synthesis of 4-Phenoxy-2,6-diisopropylaniline is provided below, based on established literature procedures.[3]

Materials and Reagents

- 2,6-diisopropyl-4-bromoaniline
- Phenol
- Potassium hydroxide
- Copper chloride

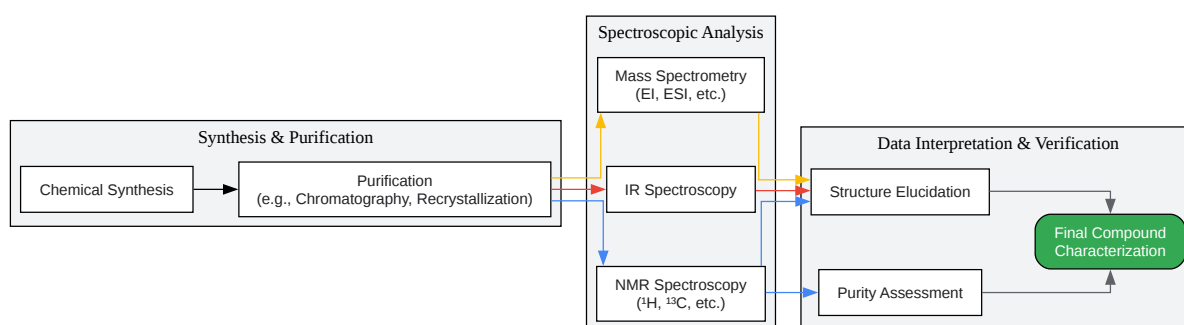
- Xylene
- 15% Sodium hydroxide solution
- Sodium sulfate
- Hexane

Experimental Procedure

- In a reaction vessel set up for distillation, dissolve 48.9 g of phenol in 500 ml of xylene.
- While under a nitrogen atmosphere, add 30.2 g of pulverized potassium hydroxide to the solution.
- Heat the mixture to its boiling point and continuously distill off the water that is formed.
- After the water has been removed, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline to the reaction mixture.
- Stir the mixture for 8 hours at a temperature of 150-155 °C.
- After the reaction is complete, cool the mixture and filter it with suction.
- Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two washes with 150 ml portions of water.
- Separate the organic phase and dry it over sodium sulfate.
- Remove the solvent by distillation.
- Distill the crude product under reduced pressure (0.01 torr) to yield the pure compound, which has a boiling point of 103-104 °C.
- The product can be further purified by recrystallization from hexane, yielding a solid with a melting point of 71-72 °C.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound like 4-Phenoxy-2,6-diisopropylaniline. This process is crucial for confirming the identity, purity, and structure of the target molecule.



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